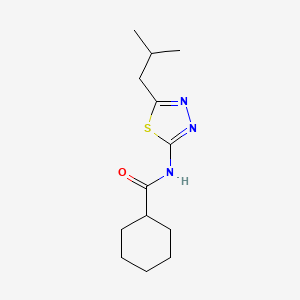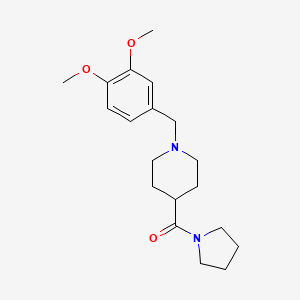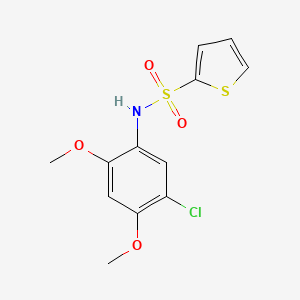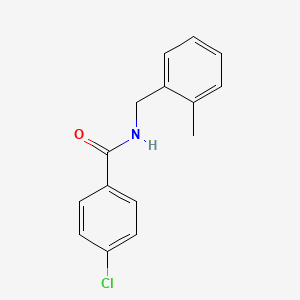
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been studied for its biochemical and physiological effects, mechanism of action, and potential use in lab experiments. In
Wirkmechanismus
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is believed to act on multiple targets in the body. Studies have shown that this compound can modulate various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. It has also been shown to inhibit the activity of certain enzymes such as HDAC6 and HSP90, which are involved in cancer progression.
Biochemical and Physiological Effects:
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. It has also been shown to have anti-inflammatory effects and can potentially be used to treat inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide in lab experiments is its potential to act as a lead compound for the development of new drugs. Its diverse mechanism of action and potential to modulate multiple signaling pathways make it an attractive target for drug discovery. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, research can be conducted to improve its solubility and bioavailability to make it more suitable for in vivo studies. Overall, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has shown promising results in scientific research and has the potential to be used in various fields such as neuroscience, cancer research, and drug discovery.
Synthesemethoden
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves a multi-step process. The first step involves the reaction of isobutyryl chloride with hydrazine hydrate to form 5-isobutyl-1,3,4-thiadiazole-2-amine. The second step involves the reaction of this intermediate with cyclohexanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor effects and can potentially be used to develop new cancer therapies. In drug discovery, this compound has been studied for its potential to act as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-9(2)8-11-15-16-13(18-11)14-12(17)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVZMBMHTHRJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B5855006.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)


![3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)
![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)






